methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate
Overview
Description
“Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate” is a chemical compound with the empirical formula C5H6ClN3O2 and a molecular weight of 175.57 . It is a solid substance . This compound belongs to the class of halogenated heterocycles .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate” can be represented by the SMILES string “COC(=O)Cn1cnc(Cl)n1” and the InChI string "1S/C5H6ClN3O2/c1-11-4(10)2-9-3-7-5(6)8-9/h3H,2H2,1H3" .Chemical Reactions Analysis
The chemical reactions involving “methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate” and its derivatives have been studied in the context of their potential as anticancer agents . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .Scientific Research Applications
Synthesis of Novel Compounds
Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate serves as a precursor or functional group in the synthesis of various novel compounds. For instance, the synthesis of polymethylated DOTA ligands for use in magnetic resonance imaging (MRI) contrast agents showcases the role of triazole derivatives in enhancing the efficacy and safety of diagnostic tools (Ranganathan et al., 2002). Another study describes the one-pot synthesis of 4-acetyl-5-methyl-1,2,3-triazole regioisomers, highlighting the efficiency of triazole synthesis in producing compounds with potential fluorescent properties (Kamalraj et al., 2008).
Biological Activities
Research into triazole derivatives extends into the exploration of their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The synthesis of novel triazole compounds containing 2-methylidenethiazolidine rings demonstrated their fungicidal activities, suggesting potential applications in agricultural and pharmaceutical industries (Xu et al., 2005). Furthermore, the creation of 1,4,5-trisubstituted 1,2,3-triazoles through one-pot synthesis processes revealed their cytotoxicity against brine shrimp, indicating the potential for developing new anticancer agents (Ahmed et al., 2016).
Corrosion Inhibition
The role of triazole derivatives in corrosion inhibition is another area of significant research interest. Studies have shown that triazole compounds can effectively inhibit the corrosion of metals in acidic media, making them valuable for extending the lifespan of metal structures and components (Bentiss et al., 2007). This research underscores the importance of triazole derivatives in industrial applications, particularly in the formulation of coatings and treatments for metal preservation.
Future Directions
The future directions in the research of “methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate” and its derivatives could involve further exploration of their anticancer properties . Additionally, more detailed studies on their physical and chemical properties, as well as safety and hazards, would be beneficial.
properties
IUPAC Name |
methyl 2-(3-chloro-1,2,4-triazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-11-4(10)2-9-3-7-5(6)8-9/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUOBKMEIQMTGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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